molecular formula C7H5ClN2S B3049186 4-(Chloromethyl)benzo[c][1,2,5]thiadiazole CAS No. 19706-16-2

4-(Chloromethyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B3049186
CAS No.: 19706-16-2
M. Wt: 184.65 g/mol
InChI Key: PXNYQJNGWLQWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)benzo[c][1,2,5]thiadiazole is a heterocyclic compound that features a benzene ring fused with a thiadiazole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as organic electronics, medicinal chemistry, and materials science. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

The synthesis of 4-(Chloromethyl)benzo[c][1,2,5]thiadiazole typically involves the chloromethylation of benzo[c][1,2,5]thiadiazole. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a chloromethyl carbocation, which subsequently reacts with the thiadiazole ring to form the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

4-(Chloromethyl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common reagents include amines, thiols, and alcohols, resulting in the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the chloromethyl group to a methyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Chloromethyl)benzo[c][1,2,5]thiadiazole has a wide range of scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electron-accepting properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.

    Materials Science: The compound is utilized in the synthesis of novel materials with unique optical and electronic properties, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzo[c][1,2,5]thiadiazole largely depends on its application. In organic electronics, its electron-accepting properties facilitate charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to the desired biological effects.

Comparison with Similar Compounds

4-(Chloromethyl)benzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:

    Benzo[c][1,2,5]thiadiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    4-(Bromomethyl)benzo[c][1,2,5]thiadiazole:

    4-(Methyl)benzo[c][1,2,5]thiadiazole: Lacks the halogen atom, resulting in reduced reactivity compared to the chloromethyl derivative.

The uniqueness of this compound lies in its enhanced reactivity due to the presence of the chloromethyl group, making it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

4-(chloromethyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNYQJNGWLQWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449201
Record name 4-(Chloromethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19706-16-2
Record name 4-(Chloromethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)benzo[c][1,2,5]thiadiazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)benzo[c][1,2,5]thiadiazole
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)benzo[c][1,2,5]thiadiazole
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)benzo[c][1,2,5]thiadiazole
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)benzo[c][1,2,5]thiadiazole
Reactant of Route 6
Reactant of Route 6
4-(Chloromethyl)benzo[c][1,2,5]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.